molecular formula C10H20Cl2N2 B1377779 4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride CAS No. 1396770-32-3

4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride

Cat. No.: B1377779
CAS No.: 1396770-32-3
M. Wt: 239.18 g/mol
InChI Key: RPZSTCHIZHFFGM-UHFFFAOYSA-N
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Description

4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of an azepane ring, a butynyl chain, and an amine group. This compound is often used in pharmaceutical research and development due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Attachment of the Butynyl Chain: The butynyl chain is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Introduction of the Amine Group: The amine group is added via a nucleophilic substitution reaction.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free amine to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Azepan-1-yl)butan-1-amine
  • 4-(1-Azepanyl)butylamine

Uniqueness

4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride is unique due to its butynyl chain, which imparts distinct chemical and biological properties compared to similar compounds. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-(azepan-1-yl)but-2-yn-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2.2ClH/c11-7-3-6-10-12-8-4-1-2-5-9-12;;/h1-2,4-5,7-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZSTCHIZHFFGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC#CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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